1-(3-chlorophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
Description
This compound features a 1,2,3-triazole core substituted at the 1-position with a 3-chlorophenyl group and at the 4-position with a 4-(4-ethoxyphenyl)-1,3-thiazol-2-yl moiety. The 3-chlorophenyl group may influence steric and electronic properties, impacting binding affinity .
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5OS/c1-2-26-15-8-6-12(7-9-15)16-11-27-19(22-16)17-18(21)25(24-23-17)14-5-3-4-13(20)10-14/h3-11H,2,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERQHPZNDAQERJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-chlorophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine , also known as F988-0272, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
- Molecular Formula : C19H16ClN5OS
- Molecular Weight : 397.89 g/mol
- IUPAC Name : 4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-amine
- LogP : 4.930 (indicating high lipophilicity)
These properties suggest that the compound is likely to exhibit significant interactions with biological membranes and targets.
Anticancer Activity
Research has indicated that compounds containing triazole and thiazole moieties exhibit promising anticancer properties. For instance, derivatives similar to F988-0272 have been shown to inhibit cell proliferation in various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| F988-0272 | MCF-7 (breast cancer) | Not specified in the sources |
| Other Triazole Derivatives | HCT116 (colon cancer) | 2.6 |
| Other Triazole Derivatives | HepG2 (liver cancer) | 1.4 |
In studies comparing various triazole derivatives, some demonstrated superior activity against MCF-7 cells compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .
Antimicrobial Activity
F988-0272 has also been evaluated for its antimicrobial properties. Similar compounds have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The biological activity of F988-0272 can be attributed to several mechanisms:
- Inhibition of Thymidylate Synthase : Some studies indicate that triazole derivatives may inhibit thymidylate synthase, an enzyme critical for DNA synthesis. This inhibition leads to apoptosis in cancer cells by disrupting nucleotide synthesis .
- Oxidative Stress Induction : The compound may induce oxidative stress in microbial cells, leading to cell death through the generation of reactive oxygen species (ROS).
- Receptor Modulation : The structural components of F988-0272 suggest potential interactions with specific receptors or enzymes involved in cellular signaling pathways.
Study 1: Anticancer Efficacy
In a study evaluating various triazole derivatives, one compound exhibited an IC50 value of 1.1 µM against MCF-7 cells, indicating strong antiproliferative effects. The study highlighted the importance of substituents on the triazole ring in enhancing biological activity .
Study 2: Antimicrobial Assessment
Another investigation focused on the antimicrobial efficacy of thiazole-containing compounds against S. aureus and E. coli. Results showed significant inhibition zones, suggesting that modifications to the thiazole ring can enhance antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Features and Properties
Structural Characterization
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 1-(3-chlorophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine?
- Methodological Answer : The compound can be synthesized via a multi-step approach. First, construct the 1,3-thiazole core by reacting 4-ethoxyphenyl-substituted thioamides with α-halo ketones under reflux in ethanol. Next, introduce the triazole ring using copper-catalyzed azide-alkyne cycloaddition (CuAAC) between the thiazole-alkyne intermediate and 3-chlorophenyl azide. Key variables include reaction temperature (70–80°C for CuAAC), solvent polarity (DMF or THF), and catalyst loading (5–10 mol% CuI). Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include:
- Aromatic protons: δ 6.8–7.5 ppm (split patterns depend on substitution).
- Ethoxy group: δ 1.4 ppm (triplet, CH₃) and δ 4.0 ppm (quartet, CH₂).
- Triazole NH₂: δ 5.2 ppm (broad singlet, exchangeable with D₂O).
- ¹³C NMR : Thiazole C-2 (δ 165–170 ppm), triazole C-5 (δ 145–150 ppm).
- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹), C-S (670–700 cm⁻¹), and NH₂ (3300–3400 cm⁻¹). Validate against computational spectra (e.g., DFT) to resolve ambiguities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?
- Methodological Answer :
- Substituent Variation : Replace the ethoxy group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to assess impact on receptor binding .
- Bioisosteric Replacement : Substitute the triazole with tetrazole or imidazole rings to evaluate metabolic stability .
- In Silico Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Prioritize modifications that enhance hydrogen bonding (e.g., para-substituted aryl groups) .
Q. How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical cell lines (e.g., HeLa for cytotoxicity, E. coli ATCC 25922 for antimicrobial activity) and protocols (e.g., MIC determination via broth microdilution).
- Control for Solubility : Use DMSO concentrations ≤1% to avoid solvent interference.
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ calculations with nonlinear regression (e.g., GraphPad Prism) to distinguish selective activity from general toxicity .
Q. What computational strategies predict the compound’s reactivity in nucleophilic/electrophilic environments?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify reactive sites (e.g., electrophilic triazole C-4).
- Fukui Indices : Calculate using Gaussian 09 to map nucleophilic (f⁻) and electrophilic (f⁺) regions.
- Solvent Effects : Simulate in polar (water) and nonpolar (chloroform) solvents using PCM models to predict reaction pathways .
Q. What experimental designs are robust for assessing pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Methodological Answer :
- Solubility : Use shake-flask method in PBS (pH 7.4) and simulate gastrointestinal conditions (pH 1.2).
- Microsomal Stability : Incubate with rat liver microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS.
- Caco-2 Permeability : Apply the monolayers model with apparent permeability (Pₐₚₚ) thresholds: >1×10⁻⁶ cm/s (high absorption) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
